molecular formula C9H13NO3S B12628265 Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate CAS No. 918659-00-4

Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate

Cat. No.: B12628265
CAS No.: 918659-00-4
M. Wt: 215.27 g/mol
InChI Key: FOWWJPRTWMZPJZ-UHFFFAOYSA-N
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Description

Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by its ethoxy and acetate functional groups attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-ethoxy-1,3-thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the thiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the thiazole ring.

Scientific Research Applications

Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial and antifungal activities.

    Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-Methylthiazole: Found in flavor and fragrance applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

CAS No.

918659-00-4

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C9H13NO3S/c1-3-12-8(11)5-7-6-10-9(14-7)13-4-2/h6H,3-5H2,1-2H3

InChI Key

FOWWJPRTWMZPJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(S1)CC(=O)OCC

Origin of Product

United States

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